molecular formula C12H11ClFN3 B1451971 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1189749-85-6

4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B1451971
CAS RN: 1189749-85-6
M. Wt: 251.69 g/mol
InChI Key: WEJZJEIMLNLQRZ-UHFFFAOYSA-N
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Description

“4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic compound. It is part of the imidazopyridine class of compounds, which are known to play a crucial role in numerous disease conditions . The compound has been characterized as a potent and selective modulator with suitable in vivo pharmacokinetic properties .


Synthesis Analysis

The synthesis of this compound starts from a common picolinamide core scaffold. A number of amide bioisosteres were evaluated, leading to the novel pyrazolo[4,3-b]pyridine head group . Protodeboronation of pinacol boronic esters is also reported in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazopyridine ring fused to a tetrahydro ring. The compound also contains a chloro-fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of 3-((Tert-butoxycarbonyl)amino)picolinic acid with HATU and DIEA . Other reactions may involve protodeboronation of pinacol boronic esters .

Scientific Research Applications

Biological Activities

Compounds similar to “4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine”, such as pyrazoline derivatives, have been studied for their biological activities . These compounds have shown a range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The neurotoxic potentials of similar compounds have been investigated. For instance, a study investigated the effects of a newly synthesized pyrazoline derivative on the acetylcholinesterase (AChE) activity and malondialdehyde (MDA) level in the brain of alevins . This could potentially be an area of application for “4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine”.

Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)

A compound with a similar structure, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This receptor has been implicated in preclinical rodent models of Parkinson’s disease .

Antimicrobial and Antiviral Activities

Pyridine compounds, which share a similar structure with “4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine”, have been studied for their antimicrobial and antiviral activities . They have been tested on a panel of bacterial strains, yeasts, and filamentous fungi .

Inhibitors of Tyrosinase

Compounds with the 3-chloro-4-fluorophenyl motif have been identified as inhibitors of tyrosinase . Tyrosinase is an enzyme that is critical in the production of melanin, and inhibitors of this enzyme have potential applications in the treatment of disorders related to pigmentation .

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, compounds in the imidazopyridine class are known to modulate various cellular pathways necessary for the proper functioning of cells . They have been found to influence the metabotropic glutamate receptor 4 (mGlu4) .

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The compound has been characterized preclinically, indicating its potential for further study . Given the wide range of biological activities associated with the imidazopyridine class of compounds, there is potential for the development of novel therapeutic agents .

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c13-8-5-7(1-2-9(8)14)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJZJEIMLNLQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 3
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 4
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 5
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 6
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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